

# Spectral Analysis of 2-Methyl-5-Nitro-6-Chlorophenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-5-Nitro-6-Chlorophenol

Cat. No.: B1320782

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**Abstract:** This technical guide provides a comprehensive overview of the spectral characteristics of **2-Methyl-5-Nitro-6-Chlorophenol** (CAS No. 39183-20-5), a compound with significant potential in the pharmaceutical and agrochemical sectors due to its antimicrobial and antifungal properties. While experimentally determined spectral data for this specific compound is not widely available in public databases, this document presents predicted spectral data based on its chemical structure and analysis of analogous compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra are provided to guide researchers in their analytical endeavors. Furthermore, a proposed mechanism of antimicrobial action is illustrated to provide context for its biological activity.

## Introduction

**2-Methyl-5-Nitro-6-Chlorophenol** is a substituted aromatic compound with the molecular formula  $C_7H_6ClNO_3$  and a molecular weight of 187.58 g/mol. Its structure, featuring a phenol ring with methyl, nitro, and chloro substituents, suggests a range of physicochemical properties and biological activities. Notably, compounds of this class are recognized for their potential as antimicrobial and antifungal agents.[1] A thorough understanding of its spectral properties is paramount for its identification, characterization, and quality control in research and development settings.

This guide aims to bridge the current gap in publicly accessible spectral data for **2-Methyl-5-Nitro-6-Chlorophenol** by providing a detailed predictive analysis and standardized methodologies for its empirical determination.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-Methyl-5-Nitro-6-Chlorophenol**. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.

### Predicted $^1\text{H}$ NMR Spectral Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts (in ppm) in  $\text{CDCl}_3$

Proton Assignment	Predicted Chemical Shift ( $\delta$ )	Multiplicity
Ar-H (position 3)	7.8 - 8.2	d
Ar-H (position 4)	7.0 - 7.4	d
-OH	5.0 - 6.0	s (broad)
-CH <sub>3</sub>	2.2 - 2.5	s

Disclaimer: These are predicted values and may vary from experimentally determined data.

### Predicted $^{13}\text{C}$ NMR Spectral Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (in ppm) in  $\text{CDCl}_3$

Carbon Assignment	Predicted Chemical Shift ( $\delta$ )
C-OH	150 - 155
C-NO <sub>2</sub>	145 - 150
C-Cl	125 - 130
C-CH <sub>3</sub>	120 - 125
Ar-CH (position 3)	128 - 132
Ar-CH (position 4)	115 - 120
-CH <sub>3</sub>	15 - 20

Disclaimer: These are predicted values and may vary from experimentally determined data.

## Predicted IR Absorption Bands

Table 3: Predicted Major Infrared Absorption Frequencies (in cm<sup>-1</sup>)

Functional Group	Predicted Absorption Range	Intensity
O-H stretch (phenol)	3200 - 3600	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C stretch (aromatic)	1450 - 1600	Medium-Strong
N-O stretch (nitro)	1500 - 1570 (asymmetric)	Strong
1300 - 1370 (symmetric)	Strong	
C-O stretch (phenol)	1180 - 1260	Strong
C-Cl stretch	700 - 800	Strong

Disclaimer: These are predicted values and may vary from experimentally determined data.

## Predicted Mass Spectrometry Fragmentation

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

m/z	Predicted Fragment	Notes
187/189	[M] <sup>+</sup>	Molecular ion peak (presence of <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
172/174	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group
157/159	[M-NO] <sup>+</sup>	Loss of nitric oxide
141	[M-NO <sub>2</sub> ] <sup>+</sup>	Loss of a nitro group
111	[M-NO <sub>2</sub> -Cl] <sup>+</sup>	Loss of nitro group and chlorine

Disclaimer: These are predicted values and may vary from experimentally determined data.

## Predicted UV-Visible Absorption

Table 5: Predicted UV-Visible Absorption Maxima (λ<sub>max</sub>)

Solvent	Predicted λ <sub>max</sub> (nm)
Methanol	~270-280 and ~350-400
DMSO	~275-285 and ~360-410

Disclaimer: The absorption maxima of nitrophenols can be sensitive to the pH of the solution.<sup>[2]</sup>

## Experimental Protocols

The following are detailed methodologies for the spectral analysis of **2-Methyl-5-Nitro-6-Chlorophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Methyl-5-Nitro-6-Chlorophenol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **2-Methyl-5-Nitro-6-Chlorophenol** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Record the sample spectrum.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- The final spectrum should be presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or direct infusion probe.

GC-MS Parameters:

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

#### Direct Infusion Parameters:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Infuse the solution into the mass spectrometer at a low flow rate.
- Acquire the mass spectrum under EI conditions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption of UV-Vis radiation.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

#### Sample Preparation:

- Prepare a stock solution of **2-Methyl-5-Nitro-6-Chlorophenol** in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
- Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
- Use the pure solvent as a blank reference.

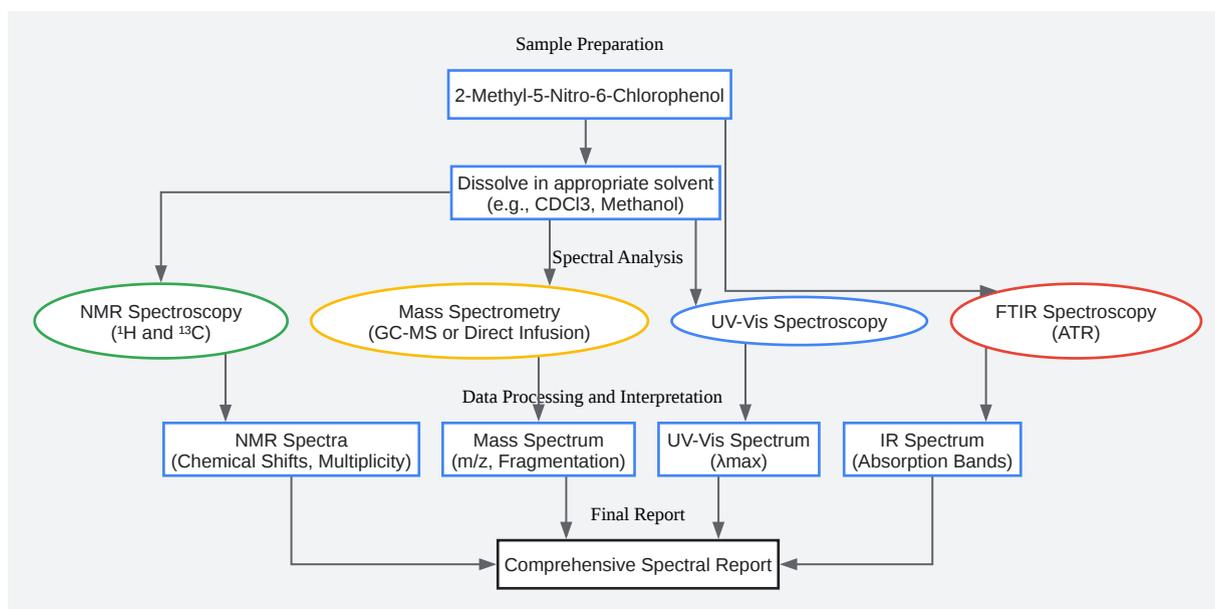
#### Data Acquisition:

- Wavelength Range: 200-800 nm.
- Scan Speed: Medium.
- Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of **2-Methyl-5-Nitro-6-Chlorophenol**.

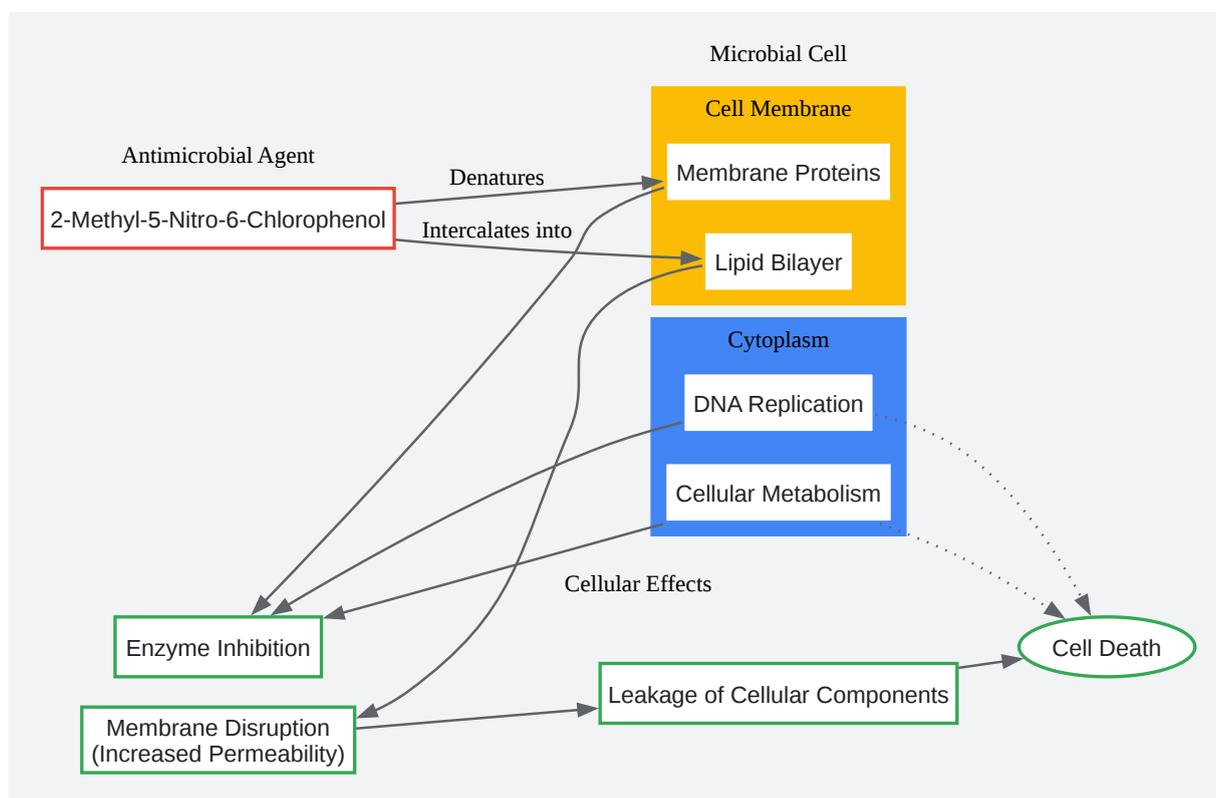


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Caption: Workflow for the spectral characterization of **2-Methyl-5-Nitro-6-Chlorophenol**.

## Proposed Antimicrobial Mechanism of Action

Phenolic compounds, including chlorophenols and nitrophenols, are known to exert their antimicrobial effects through multiple mechanisms. The primary mode of action is believed to be the disruption of the microbial cell membrane.



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Caption: Proposed antimicrobial mechanism of action for **2-Methyl-5-Nitro-6-Chlorophenol**.

The lipophilic nature of the phenol allows it to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites. Furthermore, phenolic compounds can denature essential membrane proteins and enzymes, inhibiting cellular processes like energy production and DNA replication, ultimately leading to cell death. The

presence of the electron-withdrawing nitro group and the lipophilic chloro group on the phenol ring is expected to enhance this antimicrobial activity.[3]

## Conclusion

This technical guide provides a foundational understanding of the spectral properties of **2-Methyl-5-Nitro-6-Chlorophenol**. While the presented data is predictive, it offers valuable guidance for the identification and characterization of this compound. The detailed experimental protocols serve as a standardized starting point for researchers to obtain empirical data. The elucidation of its spectral characteristics is a critical step in unlocking the full potential of **2-Methyl-5-Nitro-6-Chlorophenol** in the development of new pharmaceutical and agrochemical agents. Further experimental work is encouraged to validate and expand upon the predictive data presented herein.

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